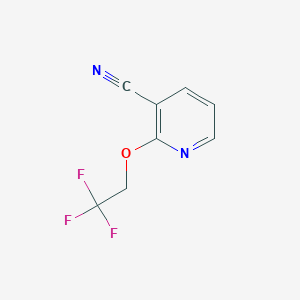

![molecular formula C10H6F3NO2 B1304650 5-[4-(Trifluorometoxi)fenil]isoxazol CAS No. 387824-49-9](/img/structure/B1304650.png)

5-[4-(Trifluorometoxi)fenil]isoxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

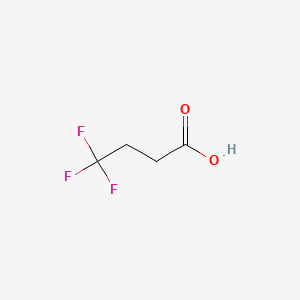

5-[4-(Trifluoromethoxy)phenyl]isoxazole (5-TFMPI) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the isoxazole family, which is known for its stability and low toxicity. 5-TFMPI has been used in studies of the biochemical and physiological effects of various drugs and other compounds, as well as in the synthesis of new compounds.

Aplicaciones Científicas De Investigación

Inhibición de la Hidrolasa de Epóxido Soluble Humana (sEH)

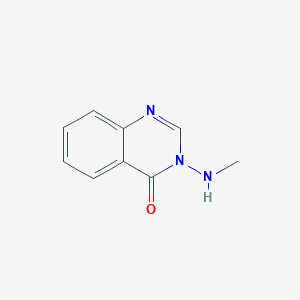

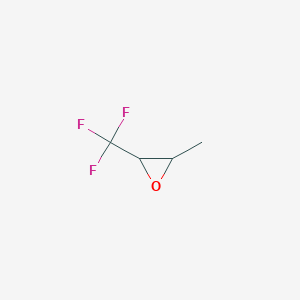

Se ha sintetizado una serie de bis-ureas N,N'-disustituidas que contienen un fragmento lipofílico 4-(trifluorometoxi)fenilo. Estos compuestos muestran promesa como inhibidores de la hidrolasa de epóxido soluble humana . La inhibición de la sEH es relevante en el desarrollo de fármacos, particularmente para el manejo de enfermedades cardiovasculares y la inflamación. Al dirigirse a la sEH, los investigadores buscan modular las vías de señalización lipídica y mejorar la reparación tisular.

Materiales Electrocrómicos

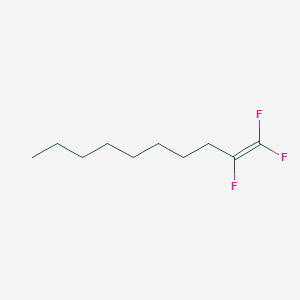

Los investigadores han sintetizado poliditienílpirroles basados en 4-(trifluorometoxi)fenilo. Estos materiales exhiben un comportamiento electrocrómico, lo que significa que cambian de color en respuesta a una tensión aplicada. Los dispositivos electrocrómicos encuentran aplicaciones en ventanas inteligentes, pantallas y sensores. Las propiedades únicas de este compuesto contribuyen al desarrollo de recubrimientos electrocrómicos eficientes y sensibles .

Mecanismo De Acción

Direcciones Futuras

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . There is also interest in the development of isoxazole derivatives as regulators of immune functions .

Análisis Bioquímico

Biochemical Properties

5-[4-(Trifluoromethoxy)phenyl]isoxazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 5-[4-(Trifluoromethoxy)phenyl]isoxazole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 5-[4-(Trifluoromethoxy)phenyl]isoxazole on various types of cells and cellular processes are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-[4-(Trifluoromethoxy)phenyl]isoxazole can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular growth and development .

Molecular Mechanism

The molecular mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]isoxazole involves several key processes at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and receptors. For example, 5-[4-(Trifluoromethoxy)phenyl]isoxazole can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound has been shown to modulate the activity of transcription factors, resulting in changes in gene expression. These molecular interactions ultimately lead to alterations in cellular function and physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[4-(Trifluoromethoxy)phenyl]isoxazole have been observed to change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. Studies have shown that 5-[4-(Trifluoromethoxy)phenyl]isoxazole remains stable under certain conditions, while it may degrade over time under others. Long-term effects on cellular function have also been reported, with some studies indicating sustained changes in cellular metabolism and gene expression following prolonged exposure to this compound .

Dosage Effects in Animal Models

The effects of 5-[4-(Trifluoromethoxy)phenyl]isoxazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have also been reported, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

5-[4-(Trifluoromethoxy)phenyl]isoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to various metabolites. These metabolic processes can influence the overall activity and efficacy of 5-[4-(Trifluoromethoxy)phenyl]isoxazole, as well as its potential toxicity .

Transport and Distribution

The transport and distribution of 5-[4-(Trifluoromethoxy)phenyl]isoxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-[4-(Trifluoromethoxy)phenyl]isoxazole within cells can influence its biological activity and interactions with biomolecules .

Subcellular Localization

The subcellular localization of 5-[4-(Trifluoromethoxy)phenyl]isoxazole is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications may direct 5-[4-(Trifluoromethoxy)phenyl]isoxazole to these compartments, where it can exert its effects on cellular processes .

Propiedades

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-16-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAQWIIUKPAQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)